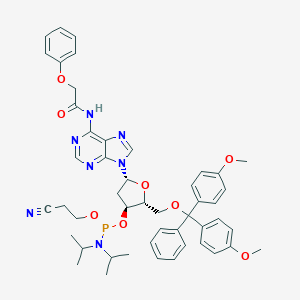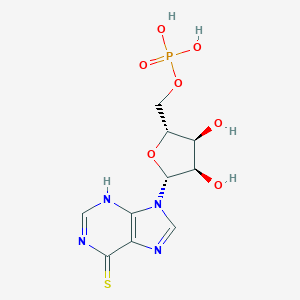
Fosforamidita DMT-dA(PAc)
Descripción general
Descripción
DMT-dA(tac) Phosphoramidite is a derivative used in the synthesis of oligonucleotides, a key component in genetic research and bioengineering. It belongs to the class of phosphoramidites, which are essential in automated DNA synthesis.
Synthesis Analysis
The synthesis of DMT-dA(tac) Phosphoramidite and similar compounds often involves a phosphoramidite procedure, where cyanoethyl phosphoramidites derived from nucleobases are hydrolyzed to produce H-phosphonates. These are then used to create various linked oligonucleotides through processes like cross-coupling reactions (Abbas, Bertram, & Hayes, 2001).
Aplicaciones Científicas De Investigación
Síntesis de Oligonucleótidos para Aplicaciones Terapéuticas
Fosforamidita DMT-dA(PAc): se utiliza en la síntesis de oligonucleótidos, que son moléculas cortas de ADN o ARN. Estos oligonucleótidos sintéticos tienen aplicaciones terapéuticas, como la terapia antisentido, donde se unen al ARNm y previenen la producción de proteínas causantes de enfermedades .
Ensayos Diagnósticos
Tanto DMT-dA(PAc) como DMT-dA(tac) Fosforamiditas son integrales en la creación de sondas para ensayos diagnósticos. Estos ensayos pueden detectar secuencias específicas de ADN asociadas con patógenos o trastornos genéticos, ayudando en el diagnóstico y tratamiento tempranos .
Investigación Molecular
En la investigación molecular, estas fosforamiditas se utilizan para sintetizar secuencias de ADN que pueden utilizarse como cebadores en la amplificación por PCR o como sondas en experimentos de hibridación para estudiar la expresión y regulación génica .
Estudios Estructurales
Fosforamidita DMT-dA(tac): es particularmente útil en estudios estructurales del ADN. El grupo protector TAC permite una desprotección ultrarrápida en condiciones suaves, lo cual es esencial cuando se sintetizan oligonucleótidos con modificaciones lábiles a la base para análisis estructural .
Síntesis de Oligonucleótidos Modificados
La síntesis de oligonucleótidos modificados, como aquellos que contienen etiquetas fluorescentes u otras modificaciones químicas, es otra aplicación. Estas modificaciones pueden utilizarse para el seguimiento, la obtención de imágenes o incluso con fines terapéuticos .
Tecnología de Microarrays
En la tecnología de microarrays, DMT-dA(PAc) y DMT-dA(tac) Fosforamiditas se utilizan para sintetizar secuencias de ADN en chips. Estos chips pueden utilizarse entonces para analizar perfiles de expresión génica o para genotipado .
Mecanismo De Acción
Target of Action
DMT-dA(PAc) Phosphoramidite, also known as DMT-dA(tac) Phosphoramidite, is a type of dIPhosphoramidite . It is primarily used for the synthesis of DNA or RNA .
Mode of Action
The compound interacts with its targets (DNA or RNA) through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form the DNA or RNA strand.
Biochemical Pathways
The primary biochemical pathway affected by DMT-dA(PAc) Phosphoramidite is the synthesis of DNA or RNA . The compound plays a crucial role in the formation of the phosphodiester bonds that link the nucleotides together, thereby facilitating the synthesis of DNA or RNA strands.
Result of Action
The result of the action of DMT-dA(PAc) Phosphoramidite is the successful synthesis of DNA or RNA strands . These strands can then be used in various biological and biochemical experiments, including genetic engineering, molecular biology research, and drug discovery.
Direcciones Futuras
The application of DMT-dA(tac) Phosphoramidite minimizes depurination and improves the quality of oligonucleotides . It is suitable for oligonucleotides with base-labile monomers and reporters as well as in-situ synthesis schemes on glass surfaces . This suggests that DMT-dA(tac) Phosphoramidite could have significant future applications in the field of oligonucleotide synthesis .
Propiedades
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFZOANRLMUCW-SDNJGBRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)